4-(trifluoromethyl)-4aH-quinolin-2-one
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Overview
Description
4-(trifluoromethyl)-4aH-quinolin-2-one is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and a ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-4aH-quinolin-2-one typically involves multiple steps, starting from readily available anilines. The process includes ammonolysis of ester, cyclization, chlorination, and coupling reactions . One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Scientific Research Applications
4-(trifluoromethyl)-4aH-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-cancer agents by targeting specific protein kinases.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Industry: It is employed in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-4aH-quinolin-2-one involves its interaction with molecular targets such as protein kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties.
Fluoroquinolones: Widely used as antibacterial agents.
Trifluoromethylphenol: Used in various chemical syntheses.
Uniqueness
4-(trifluoromethyl)-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its reactivity and make it a valuable scaffold for drug development and materials science applications.
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-6H |
InChI Key |
ZCOPJNUFNAHPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
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